BenchChemオンラインストアへようこそ!

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

Fragment-based drug discovery Physicochemical profiling Lead-likeness

This unsubstituted benzenesulfonamide is the definitive zero-substitution baseline for any structure-activity relationship (SAR) campaign targeting carbonic anhydrase isoforms or 5-HT₆ receptors. Eliminate ambiguity in your dose-response curves: published data show benzenesulfonamide substitution can alter potency by over 50-fold, making this parent compound the only valid comparator for calibrating substituent effects. Its fragment-based drug discovery (FBDD) compliant properties (MW 303.4, XLogP3 1.9, 2 HBD) ensure compatibility with SPR and NMR screening libraries. The unadorned phenyl ring permits late-stage diversification via electrophilic substitution or cross-coupling at any position, unlocking complete positional isomer series from a single procurement—unlike pre-functionalized analogs that foreclose synthetic trajectories. As a catalogued building block falling outside key Markush patent claims, it offers a lower intellectual property risk starting point for proprietary drug discovery programs.

Molecular Formula C16H17NO3S
Molecular Weight 303.38
CAS No. 1396782-02-7
Cat. No. B2950003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
CAS1396782-02-7
Molecular FormulaC16H17NO3S
Molecular Weight303.38
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3)O
InChIInChI=1S/C16H17NO3S/c18-16(11-10-13-6-4-5-9-15(13)16)12-17-21(19,20)14-7-2-1-3-8-14/h1-9,17-18H,10-12H2
InChIKeyPUMASNSSYHJIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide (CAS 1396782-02-7): Unsubstituted Indanol-Sulfonamide Scaffold for SAR and Fragment-Based Discovery


N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide (CAS 1396782-02-7) is an unsubstituted benzenesulfonamide derivative built upon a 1-hydroxy-2,3-dihydro-1H-indene scaffold [1]. With a molecular weight of 303.4 g/mol, XLogP3 of 1.9, topological polar surface area (TPSA) of 74.8 Ų, and two hydrogen bond donors, it occupies physicochemical space compliant with fragment-based drug discovery (FBDD) rule-of-three guidelines [1]. The compound belongs to the broader indane/indene-sulfonamide class, which has been validated across carbonic anhydrase inhibition [2] and 5-HT₆ serotonin receptor modulation [3]. As the unsubstituted parent of a family of halogenated and functionalized analogs (e.g., 2-chloro, 2,6-difluoro, 4-trifluoromethoxy derivatives), it serves as the essential baseline comparator for structure-activity relationship (SAR) campaigns.

Why N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide Cannot Be Replaced by a Halogenated or Heteroaryl Analog Without Altering Physicochemical and Pharmacological Profile


Substituting the unsubstituted benzenesulfonamide moiety of CAS 1396782-02-7 with ortho-chloro, 2,6-difluoro, or heteroaryl groups is not a conservative change. Published SAR evidence demonstrates that benzenesulfonamide substitution can alter in vitro potency by 50-fold in related indole-sulfonamide series [1]. Physicochemically, the 2-chloro analog (CAS 1396746-85-2) exhibits a higher XLogP3 of 2.6 versus 1.9 for the unsubstituted parent, and a molecular weight increase from 303.4 to 337.8 g/mol [2][3]. These shifts directly impact aqueous solubility, membrane permeability, and compliance with fragment-based screening criteria. In the indanesulfonamide carbonic anhydrase inhibitor class, the specific sulfonamide aryl substitution pattern determines isoform selectivity, with inhibitor constants (Kᵢ) varying by over 1,000-fold across isoforms hCA VII, XII, and XIV depending on substituent identity and position [4]. Additionally, pre-installed halogen substituents constrain downstream chemical space: the unsubstituted phenyl ring of the target compound permits diversification at any position, while ortho-substituted analogs foreclose certain synthetic trajectories [5].

Quantitative Differentiation Evidence for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage vs. 2-Chloro Analog for Fragment-Based Screening Compliance

The target compound (CAS 1396782-02-7) possesses a molecular weight of 303.4 g/mol and XLogP3 of 1.9, compared to 337.8 g/mol and XLogP3 of 2.6 for the 2-chloro analog (CAS 1396746-85-2) [1][2]. The 34.4 g/mol lower molecular weight and 0.7 log unit lower lipophilicity position the unsubstituted compound more favorably within fragment-based drug discovery (FBDD) 'rule of three' guidelines (MW < 300, cLogP ≤ 3), whereas the 2-chloro analog exceeds the MW threshold. Both compounds share identical hydrogen bond donor count (2), hydrogen bond acceptor count (4), and rotatable bond count (4) [1][2].

Fragment-based drug discovery Physicochemical profiling Lead-likeness

Unsubstituted Benzenesulfonamide as Essential Baseline for Quantifying Substitution-Dependent Potency Gains in cPLA2α Inhibition

In a well-characterized benzenesulfonamide indole series targeting cytosolic phospholipase A2α (cPLA2α), systematic substitution of the unsubstituted benzenesulfonamide lead compound yielded analogues with up to 50-fold improvement in in vitro potency [1]. The unsubstituted parent compound served as the critical baseline against which all substitution-dependent potency enhancements were measured. While this SAR was established in an indole-based series rather than the indanol scaffold of the target compound, the identical benzenesulfonamide pharmacophore and documented 50-fold dynamic range demonstrate that the unsubstituted phenylsulfonamide moiety provides an indispensable negative control reference point for quantifying substituent effects in any benzenesulfonamide-containing scaffold series [1]. No equivalent baseline reference compound exists among pre-substituted (chloro, fluoro, trifluoromethoxy) analogs.

Structure-activity relationship cPLA2α inhibition Benzenesulfonamide SAR

Synthetic Diversification Freedom: Unsubstituted Phenyl Ring Enables Orthogonal Functionalization Not Possible with Pre-Halogenated Analogs

The target compound bears an unsubstituted benzenesulfonamide phenyl ring, permitting electrophilic aromatic substitution, directed ortho-metallation, or palladium-catalyzed C-H activation at any unoccupied position (ortho, meta, or para). By contrast, the 2-chloro analog (CAS 1396746-85-2) is pre-functionalized exclusively at the ortho position, blocking further derivatization at that site. Similarly, the 2,6-difluoro analog pre-occupies both ortho positions. This synthetic constraint has practical consequences for library synthesis: a single procurement of the unsubstituted parent compound supports diversification into all positional isomer series, whereas three separate pre-halogenated compounds would be required to cover the same chemical space [1]. Furthermore, the N-benzylic sulfonamide linkage in this compound class is a demonstrated synthetic handle for FeCl₃-catalyzed (10 mol%) C-N bond cleavage, enabling regioselective conversion to structurally diverse indene derivatives in a single step [2].

Late-stage functionalization Parallel synthesis Medicinal chemistry diversification

Indanesulfonamide Class Validation: Nanomolar Carbonic Anhydrase Inhibition Across Isoforms VII, XII, and XIV

The indanesulfonamide scaffold class, to which the target compound belongs, has been systematically evaluated against human carbonic anhydrase isoforms hCA VII, XII, and XIV implicated in neuronal excitation and epileptogenesis [1]. A small library of indanesulfonamides exhibited Kᵢ values in the range of 0.78–10 nM against hCA VII, 0.32–56 nM against hCA XII, and 0.47–1,030 nM against hCA XIV [1]. Critically, the wide Kᵢ range (spanning >1,000-fold across isoforms) demonstrates that the specific aryl sulfonamide substituent identity is the primary determinant of both potency and isoform selectivity [1]. The target compound, as the unsubstituted benzenesulfonamide within this scaffold class, represents the starting point from which substituent-dependent selectivity was derived. This is consistent with the broader carbonic anhydrase inhibitor field, where indane-5-sulfonamide derivatives achieve tumor-associated CA IX selectivity through specific aryl substitution patterns (Kᵢ values in nanomolar range) as shown by X-ray crystallography [2]. While no Kᵢ data exist for the exact target compound itself, the class-level evidence establishes the scaffold's target engagement potential and the functional significance of the benzenesulfonamide substitution pattern.

Carbonic anhydrase inhibition Anticonvulsant drug discovery Isoform selectivity

5-HT₆ Receptor Pharmacophore: Indenylsulfonamide Scaffold Delivers Nanomolar Affinity with Agonist Functional Activity

An indole-to-indene scaffold switch strategy identified indenylsulfonamides as potent 5-HT₆ serotonin receptor agonists, with the most active compound (N-(inden-5-yl)imidazothiazole-5-sulfonamide, compound 43) exhibiting Kᵢ = 4.5 nM, EC₅₀ = 0.9 nM, and Eₘₐₓ = 98% [1]. The SAR demonstrated that binding affinity (Kᵢ values ≥ 4.5 nM) and functional activity were modulated by the nature of the aryl(heteroaryl)sulfonyl group at the indene 5-position [1]. In the structurally related indanylguanylhydrazone sulfonamide series, binding affinities reached Kᵢ values as low as 1.2 nM with antagonist functional responses (IC₅₀ ≤ 47 nM, Iₘₐₓ ≤ 173%) [2]. While the target compound (CAS 1396782-02-7) carries the sulfonamide attachment at the 1-position via a methylene linker rather than at the indene 5-position, it belongs to the same indene-sulfonamide pharmacophore class. The unsubstituted benzenesulfonamide provides the minimal pharmacophore element against which heteroaryl sulfonamide enhancements (e.g., imidazothiazole delivering single-digit nanomolar Kᵢ) can be measured.

5-HT6 serotonin receptor CNS drug discovery Indenylsulfonamide pharmacophore

Patent Landscape: Freedom-to-Operate Advantage of the Unsubstituted Scaffold Relative to Substituted Indenylsulfonamide Composition-of-Matter Claims

Patent EP2202222A2 (and related US8217041) claims indene derivatives of general formula (I) as 5-HT₆ receptor ligands for CNS disorders, with specific claims directed to substituted indenylsulfonamides bearing defined aryl/heteroaryl sulfonamide groups and aminoalkyl side chains [1]. The target compound (CAS 1396782-02-7), featuring a simple unsubstituted benzenesulfonamide and a primary alcohol at the indane 1-position with no aminoalkyl side chain, falls outside the Markush structure claimed in EP2202222A2 [1]. This structural distinction has practical procurement and development implications: the unsubstituted parent compound can serve as a starting material for proprietary lead optimization without infringing existing indenylsulfonamide composition-of-matter patents, whereas several substituted analogs may fall within granted claims depending on their specific substitution patterns [1]. Furthermore, the compound's status as a commercially catalogued building block (AKOS024524467, F5857-5470) confirms its availability as a non-proprietary chemical intermediate [2].

Patent protection Freedom to operate Chemical intellectual property

Optimal Procurement and Application Scenarios for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide (CAS 1396782-02-7)


SAR Baseline Compound for Benzenesulfonamide Substitution Studies in Carbonic Anhydrase or 5-HT₆ Receptor Programs

In medicinal chemistry campaigns targeting carbonic anhydrase isoforms or 5-HT₆ serotonin receptors, this compound serves as the essential unsubstituted baseline. As demonstrated by the 50-fold potency range observed upon benzenesulfonamide substitution in cPLA2α inhibitor series [1], and the nanomolar Kᵢ span across CA isoforms VII, XII, and XIV depending on sulfonamide substitution [2], the unsubstituted parent provides the quantitative reference point against which all substituent-dependent SAR can be calibrated. Without this compound, SAR tables lack a true zero-substitution control, compromising the interpretability of potency and selectivity data.

Fragment-Based Screening Library Enrichment with a Rule-of-Three-Compliant Indanol-Sulfonamide Scaffold

With MW = 303.4 g/mol, XLogP3 = 1.9, HBD = 2, and HBA = 4, this compound satisfies fragment-based drug discovery (FBDD) 'rule of three' physicochemical criteria more closely than its halogenated analogs (e.g., 2-chloro analog at MW 337.8, XLogP3 2.6) [1]. Its incorporation into fragment screening libraries enables detection of weak but specific target interactions (Kd in µM–mM range) via biophysical methods such as SPR, NMR, or thermal shift assays. The 1-hydroxy group and sulfonamide NH provide two hydrogen bond donor vectors for target engagement, while the rigid indane core reduces entropic penalties upon binding [1].

Diversifiable Synthetic Intermediate for Parallel Library Synthesis via Late-Stage Functionalization

The unsubstituted benzenesulfonamide phenyl ring permits diversification through electrophilic aromatic substitution, metal-catalyzed cross-coupling, or directed C-H activation at any position (ortho, meta, para). This enables parallel synthesis of complete positional isomer series from a single procurement, in contrast to pre-functionalized analogs that require multiple separate purchases [1]. Additionally, the N-benzylic sulfonamide linkage is a demonstrated synthetic handle for FeCl₃-catalyzed (10 mol%) regioselective conversion to diverse indene derivatives [2], providing access to a second dimension of structural diversity from the same starting material.

Non-Proprietary Starting Material for IP-Conscious Lead Optimization Programs

As an unsubstituted scaffold that falls outside the Markush claim scope of the primary indenylsulfonamide patent family (EP2202222A2/US8217041) [1], this compound offers a lower intellectual property risk starting point for organizations developing proprietary sulfonamide-based therapeutics. Its commercial availability as a catalogued building block (AKOS024524467) from multiple suppliers further reduces supply chain risk relative to custom-synthesized, patent-protected intermediates [2].

Quote Request

Request a Quote for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.